molecular formula C29H31N3O3 B2451602 1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-33-9

1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2451602
CAS No.: 847395-33-9
M. Wt: 469.585
InChI Key: XNSDQYGRDBSZRD-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

A novel unsymmetrical diamine monomer containing triaryl imidazole pendant group was synthesized, showing the potential of similar complex molecules in creating soluble and thermally stable polyimides. These polyimides exhibited excellent solubility in aprotic polar solvents and were fairly stable at high temperatures, suggesting applications in high-performance materials (Ghaemy & Alizadeh, 2009).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrated selective sensitivity to benzaldehyde-based derivatives, highlighting the role of similar molecular structures in developing fluorescence sensors for specific chemical detection (Shi et al., 2015).

Antioxidant Properties

Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties, positioning molecules with similar structural features as candidates for developing new antioxidants (Wijtmans et al., 2004).

Acetylcholinesterase Inhibitors

A series of N,N-dimethylcarbamates of heteroaromatic salts, including structures related to 1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, were synthesized and identified as acetylcholinesterase inhibitors, suggesting potential applications in protective agents against organophosphorus compounds (Sundberg et al., 1993).

Fluorescence and Optical Properties

The study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing remarkable Stokes' shift range and tunable quantum yields, indicates the potential of similar structures in creating low-cost luminescent materials with desired optical properties (Volpi et al., 2017).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-9-10-21(2)27(17-20)32-19-22(18-28(32)33)29-30-25-7-4-5-8-26(25)31(29)15-6-16-35-24-13-11-23(34-3)12-14-24/h4-5,7-14,17,22H,6,15-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDQYGRDBSZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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